

Risedronic acid-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Risedronic acid-d4

Cat. No.: B563608

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Technical Guide: Risedronic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Risedronic acid-d4**, a deuterated analog of Risedronic acid. It is intended to serve as a comprehensive resource for professionals in research and drug development, offering key quantitative data, detailed experimental methodologies, and an illustration of its biological pathway.

Core Compound Data

Risedronic acid-d4 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Risedronic acid. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.

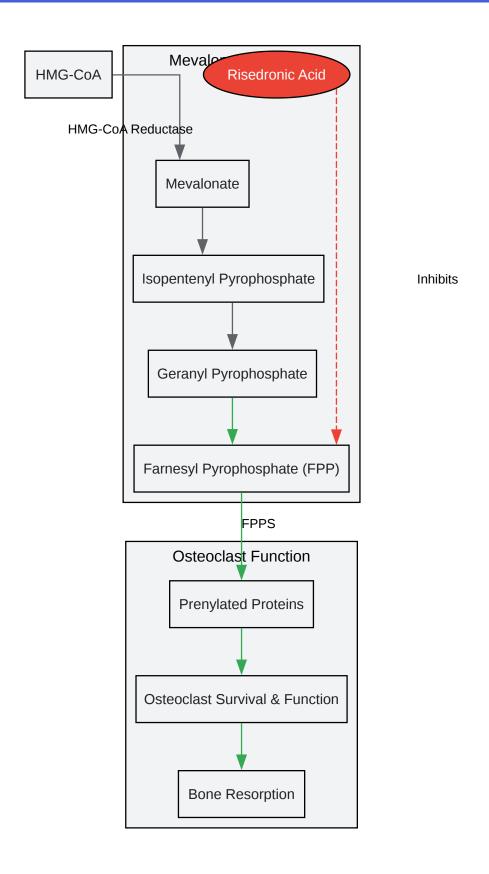
Parameter	Value	Source(s)
Molecular Formula	C7H7D4NO7P2	
Molecular Weight	287.14 g/mol	_
CAS Number (Labeled)	1035438-80-2	_
CAS Number (Unlabeled)	105462-24-6	-



Mechanism of Action: Inhibition of the Mevalonate Pathway

Risedronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of osteoclasts.





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Mechanism of Risedronic Acid Action



Experimental Protocol: Quantification of Risedronate in Human Plasma by LC-MS/MS

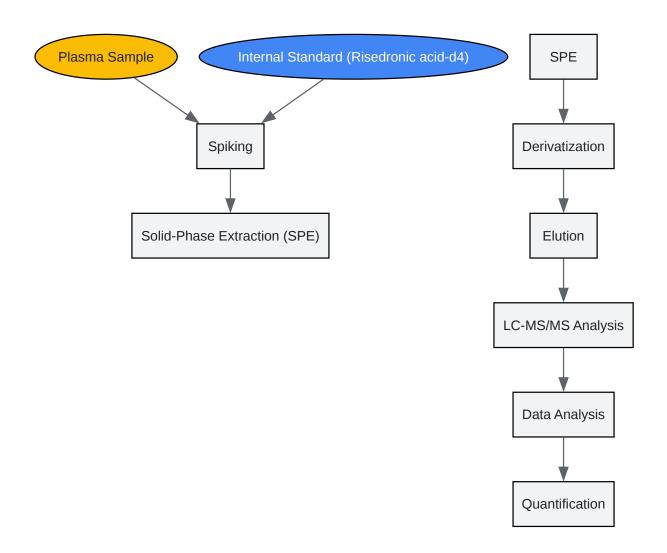
This section details a validated method for the determination of risedronate in human plasma, utilizing **Risedronic acid-d4** as an internal standard. This protocol is adapted from a published study and is intended for informational purposes.

- 1. Sample Preparation and Solid-Phase Extraction (SPE)
- Internal Standard Spiking: To a 200 μL aliquot of human plasma, add a known concentration of Risedronic acid-d4 solution.
- Derivatization: The phosphonic acid groups of both risedronate and the internal standard are methylated using trimethylsilyl-diazomethane. This step is performed on an anion exchange solid-phase extraction cartridge and serves to decrease the polarity of the analytes.
- Elution: Elute the derivatized analytes from the SPE cartridge.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
- Chromatographic Separation:
 - Column: Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 μm).
 - Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
 - Flow Rate: 300 μL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive polarity ionization.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition for Risedronic Acid: m/z 340.2 → 214.0.
- 3. Quantification



- Construct a calibration curve by plotting the peak area ratio of risedronate to the internal standard (Risedronic acid-d4) against the concentration of the calibration standards.
- Determine the concentration of risedronate in the plasma samples by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard like **Risedronic acid-d4** is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.



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Analytical Workflow for Risedronate



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